molecular formula C6H8N2 B1581758 2,5-Dimethylpyrimidine CAS No. 22868-76-4

2,5-Dimethylpyrimidine

Cat. No. B1581758
CAS RN: 22868-76-4
M. Wt: 108.14 g/mol
InChI Key: RHOOLJLEYYXKTK-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidine is a pyrimidine derivative with the molecular formula C6H8N2 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .


Molecular Structure Analysis

The molecular weight of 2,5-Dimethylpyrimidine is 108.1411 . The IUPAC Standard InChI is InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dimethylpyrimidine were not found, pyrimidine derivatives are known to participate in various reactions. For instance, transition metal (II) complexes containing Schiff bases derived from aldehydes and amines have been in intense focus for their intense biological activities .


Physical And Chemical Properties Analysis

The melting point of 2,5-Dimethylpyrimidine is reported to be between 151-153 °C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and DNA Cleavage Activity

2,5-Dimethylpyrimidine has been utilized in the synthesis of complex compounds like 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid. This compound was synthesized through diazotization and coupling processes and was studied for its DNA cleavage activity. However, no significant disruptive effect on DNA structure was observed (Atay et al., 2018).

Crystallography and Molecular Recognition

In crystallography, 2,5-Dimethylpyrimidine derivatives have been observed to exhibit complex behaviors such as tautomerism, twinning, and disorder. The crystallization of these derivatives can lead to various salt forms with different tautomeric forms of the cation. This study is crucial for understanding the targeted drug action of pharmaceuticals containing 2,5-Dimethylpyrimidine due to its role in molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Self-Association in Aqueous Solutions

The self-association of 2,5-Dimethylpyrimidine in aqueous solutions was explored using UV spectroscopy. This study provided insights into the interactions of pyrimidine derivatives at different pH levels and their effects on the molecular structure and behavior (Peral & Gallego, 1995).

Antitumor Activity

Research has also been conducted on 2,5-Dimethylpyrimidine derivatives for their potential antitumor activities. One study focused on the synthesis of a compound with a 2,5-Dimethylpyrimidine structure and its effectiveness against certain types of cancer (Grivsky et al., 1980).

Iodination and Functionalization

The iodination of 4-amino-2,6-dimethylpyrimidine, a related compound, has been studied for its potential in regiospecific functionalization. This process can lead to a variety of side chain-substituted pyrimidines, highlighting the chemical versatility of 2,5-Dimethylpyrimidine derivatives (Niclas et al., 1987).

Beer Chemistry

In the field of food chemistry, a novel methylglyoxal-arginine modification involving a 2,5-Dimethylpyrimidine derivative was identified in beer. This discovery contributes to the understanding of the chemical composition of beer and its relation to flavor and color (Glomb et al., 2001).

Antibacterial and Antifungal Activities

2,5-Dimethylpyrimidine derivatives have shown significant antibacterial and antifungal activities. These compounds were tested against various microorganisms, indicating their potential as antimicrobial agents (Khan et al., 2015).

Safety And Hazards

2,5-Dimethylpyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Relevant Papers

Several papers were found that discuss pyrimidine derivatives and their properties . These papers could provide further insights into the properties and potential applications of 2,5-Dimethylpyrimidine.

properties

IUPAC Name

2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOLJLEYYXKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336730
Record name 2,5-Dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrimidine

CAS RN

22868-76-4
Record name 2,5-Dimethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
HC Van der Plas, B Haase, B Zuurdeeg… - Recueil des Travaux …, 1966 - Wiley Online Library
Reactions of 2‐methyl‐, 2‐ethyl‐, 2‐phenyl‐, 2,5‐ and 2,6‐dimethyl‐4‐chloropyrimidine with potassium amide in liquid ammonia have been investigated. Together with aminations …
Number of citations: 30 onlinelibrary.wiley.com
U Eiermann, C Krieger, FA Neugebauer - Chemische Berichte, 1990 - Wiley Online Library
The title compounds 1 and 2 are synthesized by photolytic sulfur extrusion from the 2,11‐dithia[3.3](2,5)pyrimidinophane 17. The molecular structures of 1 and 2 are determined by X‐…
Y OKA, S KISHIMOTO, H HIRANO - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
A novel cleavage reaction of thiamin to give 4-amino-2, 5-dimethylpyrimidine (III) and 2-benzoyl-5-(2-hydroxyethyl)-4-methylthiazole (IV) has been discovered. The reaction involves the …
Number of citations: 27 www.jstage.jst.go.jp
JW Pavlik, T Vongakorn, N Kebedeb - Organic Chemistry, 2017 - arkat-usa.org
Based on their phototransposition chemistry, the three dimethylpyrazines and four dimethylpyrimidines can be arranged into two groups. 2, 5-Dimethylpyrazine, 2, 5-dimethylpyrimidine, …
Number of citations: 5 www.arkat-usa.org
F Lahmani, N Ivanoff - Tetrahedron Letters, 1967 - Elsevier
PIG. 1 3) By assuming that the photoisonerisation mechanism takes into account either benrvalene or bicyclohexadiene and prismane intermediates, the study of photochemical …
Number of citations: 37 www.sciencedirect.com
S David, B Estramareix, H Hirshfeld, P Sinaÿ - Methods in Enzymology, 1970 - Elsevier
Publisher Summary This chapter discusses the degradation of the pyrimidine moiety of thiamine for the use of radioactive determination of individual carbon atoms. The bisulfite …
Number of citations: 0 www.sciencedirect.com
岡良和, 岸本彰二, 平野弘 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
A novel cleavage reaction of thiamin to give 4-amino-2, 5-dimethylpyrimidine (III) and 2-benzoyl-5-(2-hydroxyethyl)-4-methylthiazole (IV) has been discovered. The reaction involves the …
Number of citations: 2 jlc.jst.go.jp
BV Suvorov, SB Bakirova, VA Serazetdinova… - Pharmaceutical …, 1993 - Springer
METHODS Oxidation of the initial pyridine bases with potassium permanganate was carried out in a three-necked flask fitted with reverse heat exchanger, stirrer, and thermometer. The …
Number of citations: 3 link.springer.com
N Hebert, JC Blais, G Bolbach, J Inchaouh - International journal of mass …, 1986 - Elsevier
The influence of the molecular structure and surface environment on the secondary ion emission induced by keV ions was investigated for a series of compounds derived from 4(2′-…
Number of citations: 7 www.sciencedirect.com
MP Alam, B Jagodzinska, J Campagna, P Spilman… - Tetrahedron letters, 2016 - Elsevier
This study describes our development of a novel and efficient procedure for Csingle bondO bond formation under mild conditions, for coupling heteroaryl chlorides with phenols or …
Number of citations: 18 www.sciencedirect.com

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